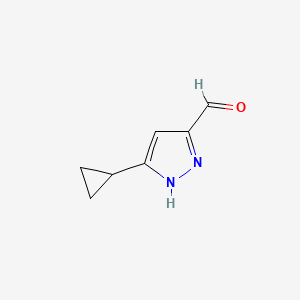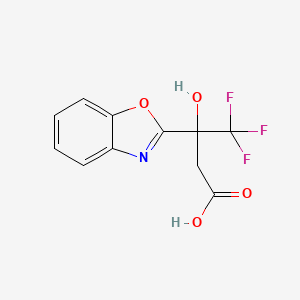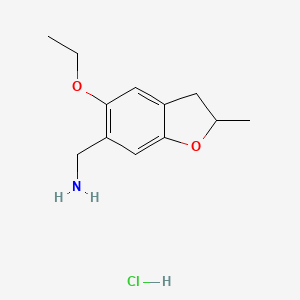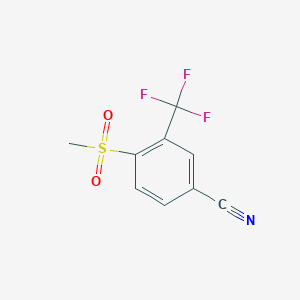
4-(甲磺酰基)-3-(三氟甲基)苯甲腈
描述
4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile (MSTFB) is a chemical compound that has been found to have a variety of scientific applications. It is a colorless solid with a molecular weight of 215.3 g/mol, and is soluble in organic solvents such as ethyl acetate and dimethylformamide. MSTFB is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. It has also been used in the synthesis of a variety of other compounds, including antibiotics, dyes, and other organic compounds.
科学研究应用
合成与化学应用
苄胺和砜类似物的合成: 已经报道了 4-氟-2-(甲硫基)苄胺及其相应的 2-甲磺酰基类似物的实用合成,突出了 4-(甲磺酰基)-3-(三氟甲基)苯甲腈在化学合成中的应用 (Perlow 等人,2007).
锂离子电池中的电解质添加剂: 4-(三氟甲基)-苯甲腈已被用作高电压锂离子电池中的一种新型电解质添加剂,显着提高了循环稳定性和容量保持率 (黄等人,2014).
医药和生物医学研究
雄激素受体拮抗剂: 该化合物参与了雄激素受体拮抗剂(如 MDV3100)的合成,该拮抗剂在癌症治疗中具有应用 (李志宇,2012).
燃料电池中的膜技术: 已经探索了部分氟化的磺化聚(芳醚苯甲腈)共聚物在燃料电池质子交换膜中的应用,突出了其在能源应用中的潜力 (桑基尔等人,2007).
环境与材料科学
参与转化产物的形成: 研究了该化合物在反硝化等环境过程中形成转化产物中的作用,表明了其环境影响 (诺德勒等人,2012).
聚合物太阳能电池中的应用: 它的衍生物 4-氨基-2-(三氟甲基)苯甲腈已被用作聚合物太阳能电池中的添加剂,提高了功率转换效率 (郑等人,2011).
作用机制
Target of Action
The primary target of 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile, also known as BENZONITRILE,4-(METHYLSULFONYL)-3-(TRIFLUOROMETHYL)-, is the LiNi 0.5 Mn 1.5 O 4 cathode of high voltage lithium-ion batteries . This compound acts as a novel electrolyte additive, enhancing the performance and stability of the battery .
Mode of Action
The compound interacts with its target by forming a low-impedance protective film on the LiNi 0.5 Mn 1.5 O 4 cathode . This film is formed due to the preferential oxidation of the compound on the cathode . This protective film prevents the subsequent oxidation decomposition of the electrolyte and suppresses the manganese dissolution from the cathode .
Biochemical Pathways
The compound affects the charge-discharge pathway in lithium-ion batteries . By forming a protective film on the cathode, it enhances the cyclic stability of the battery . This results in improved battery performance and longevity .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties related to its distribution and stability in the battery. The compound is used as an additive in the electrolyte at a concentration of 0.5 wt% . Its distribution and stability in the battery environment contribute to its effectiveness as an electrolyte additive .
Result of Action
The use of 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile results in significant improvements in the performance and stability of lithium-ion batteries . Specifically, batteries using this compound as an additive show an initial capacity of 133 mAh g −1 and maintain 121 mAh g −1 after 300 cycles with a capacity retention of 91%, compared to the 75% of that using base electrolyte .
Action Environment
The action of the compound is influenced by the chemical environment of the battery, particularly the composition of the electrolyte . The compound has lower oxidative stability than other components of the electrolyte, such as ethylene carbonate (EC) and dimethyl carbonate (DMC), which leads to its preferential oxidation and the formation of the protective film .
属性
IUPAC Name |
4-methylsulfonyl-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2S/c1-16(14,15)8-3-2-6(5-13)4-7(8)9(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCUPQRKPXOJGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

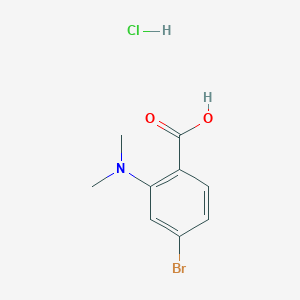
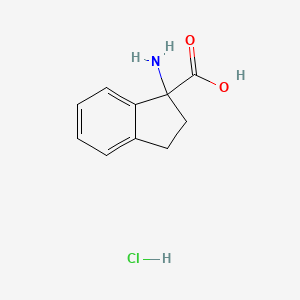
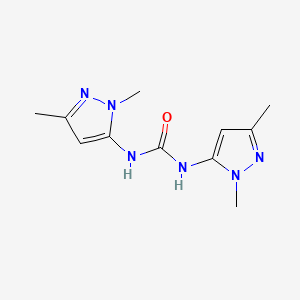
![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine hydrochloride](/img/structure/B1372046.png)
![2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1372048.png)

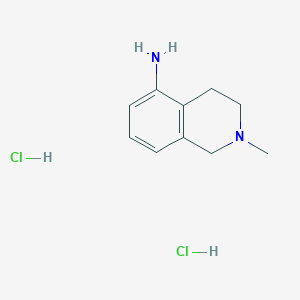
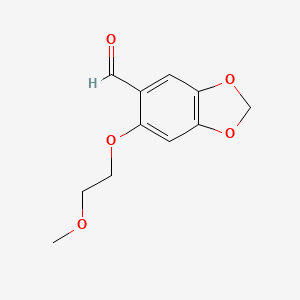

![9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1372053.png)
![2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile](/img/structure/B1372055.png)
